tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various heterocyclic compounds.
Biology: In biological research, tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
- tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Comparison: tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structural features and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20N4O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-1-propan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-6-8(12)9(14-15)13-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,13,14,16) |
InChI Key |
XHDACMLAPMRZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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